1-(4-Iodophenyl)pyrrole
Overview
Description
“1-(4-Iodophenyl)pyrrole” is a chemical compound with the molecular formula C10H8IN . It is a pyrrole derivative where the pyrrole ring is substituted at position 1 by a 4-iodophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a pyrrole ring substituted at position 1 by a 4-iodophenyl group . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Thermochemistry of Halogenated Derivatives : A study focused on the thermochemistry of halogenated 1-phenylpyrrole derivatives, including 1-(4-Iodophenyl)pyrrole, provides insights into their standard molar enthalpies of formation in both crystalline and gaseous phases. This information is crucial for understanding the stability and reactivity of these compounds (Santos & Silva, 2010).
Electronically Intercommunicating Iron Centers : Research into di- and tetraferrocenyl pyrroles, which are related to this compound, investigates their electronic and structural properties. This study is significant for understanding the electrochemical behaviors of these compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).
Corrosion Inhibition in Carbon Steel : Derivatives of 1H-pyrrole, like this compound, have been studied for their potential as corrosion inhibitors for carbon steel. This research is essential for industrial applications where corrosion resistance is crucial (Zarrouk et al., 2015).
Luminescent Polymers : Studies have also explored the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, closely related to this compound, which exhibit strong fluorescence and potential for optical applications (Zhang & Tieke, 2008).
Molecular Structure and Spectroscopic Characterization : The molecular structure and spectroscopic properties of 1-(2-aminophenyl) pyrrole, a compound similar to this compound, have been investigated, providing valuable information about its stability and electronic properties (Srikanth et al., 2020).
Calix[4]pyrrole Receptors : Research into modified calix[4]pyrrole receptors, which are related to this compound, has been conducted to understand their anion complexation properties and potential for extracting phosphates from solutions (de Namor et al., 2007).
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives : Studies on the reactions of 1-(2-Isocyanophenyl)pyrroles, closely related to this compound, have been conducted to synthesize pyrrolo[1,2-a]quinoxaline derivatives, indicating potential applications in organic synthesis and pharmaceuticals (Kobayashi et al., 2001).
Safety and Hazards
Future Directions
Pyrrole and its derivatives have been the focus of numerous research studies due to their diverse biological activities and their presence in many natural products . Therefore, “1-(4-Iodophenyl)pyrrole” and similar compounds may continue to be of interest in future research, particularly in the fields of medicinal chemistry and material science.
Properties
IUPAC Name |
1-(4-iodophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURNAZHVQDQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919037 | |
Record name | 1-(4-Iodophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92636-36-7 | |
Record name | 92636-36-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Iodophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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